An In-depth Technical Guide to [3-(Bromomethyl)oxetan-3-yl]methanol: A Cornerstone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to [3-(Bromomethyl)oxetan-3-yl]methanol: A Cornerstone Building Block in Modern Medicinal Chemistry
An Important Note on Nomenclature: The topic specified was "3-(Bromomethyl)oxolan-3-ol." It is important to clarify that "oxolane" is the systematic name for tetrahydrofuran (a five-membered ring). However, the vast majority of scientific literature and commercial availability points to a structurally similar and highly significant four-membered ring compound, [3-(Bromomethyl)oxetan-3-yl]methanol (CAS No. 22633-44-9), as the molecule of interest for drug discovery applications. This guide will focus on this oxetane-based compound, which is believed to be the intended subject of the query.
Introduction: The Rise of the Oxetane Scaffold
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized physicochemical properties is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists to escape "flatland" and introduce desirable three-dimensional character into drug candidates. Among these, the oxetane ring has garnered significant attention for its ability to confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity profiles.[1]
[3-(Bromomethyl)oxetan-3-yl]methanol stands out as a particularly valuable and versatile bifunctional building block. It masterfully combines the property-enhancing oxetane core with two distinct, orthogonally reactive functional groups: a primary alcohol and a bromomethyl group. This unique arrangement provides a robust platform for sequential chemical modifications, enabling the efficient construction of complex molecular architectures, from novel linkers for Proteolysis Targeting Chimeras (PROTACs) to advanced active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of its structure, properties, synthesis, and applications for researchers at the forefront of pharmaceutical development.
Chemical Identity and Molecular Structure
The foundational identity of a chemical entity is established by its structure and internationally recognized identifiers.
Molecular Structure Diagram
Caption: 2D Structure of [3-(Bromomethyl)oxetan-3-yl]methanol
Chemical Identifiers
A summary of the key identifiers for [3-(Bromomethyl)oxetan-3-yl]methanol is provided below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 22633-44-9 | [2] |
| IUPAC Name | [3-(bromomethyl)oxetan-3-yl]methanol | [2] |
| Molecular Formula | C₅H₉BrO₂ | [2][3] |
| Molecular Weight | 181.03 g/mol | [2][3] |
| Canonical SMILES | C1C(CO1)(CO)CBr | [2] |
| InChI | InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | [2] |
| InChIKey | SESXZSLSTRITGO-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical properties of this building block are crucial for designing reaction conditions and understanding its behavior in biological systems. While exhaustive experimental data is not publicly available for all parameters, a combination of reported data and high-quality computed values provides a solid profile.
| Property | Value | Notes and Source(s) |
| Physical Form | Colorless to light yellow liquid/oil | [1][4] |
| Density | 1.598 g/cm³ (Computed) | [5] |
| Boiling Point | No data available | [6] The related compound, 3-(bromomethyl)-3-methyloxetane, has a reported boiling point of 162 °C at 760 mmHg.[7] |
| Melting Point | Not applicable (liquid at STP) | N/A |
| Solubility | No quantitative data available. | The oxetane moiety is known to significantly enhance aqueous solubility compared to carbocyclic analogues.[1] The hydroxyl group further contributes to polarity and hydrogen bonding potential. |
| Storage Temperature | 2-8°C (Refrigerator), under inert atmosphere | [4][6] |
Synthesis Protocol and Mechanistic Rationale
The most direct synthesis of [3-(Bromomethyl)oxetan-3-yl]methanol involves an intramolecular Williamson ether synthesis, a classic and robust method for forming cyclic ethers. The procedure starts from a readily available precursor.
Reaction Scheme
The synthesis is achieved through the cyclization of 2,2-Bis(bromomethyl)propane-1,3-diol.[8]
Sources
- 1. China Intermediates 3-Bromomethyl-3-oxetanemethanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | CID 529264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. U.S. Department of Health & Human Services - Compound 529264: [3-(Bromomethyl)oxetan-3-yl]methanol [catalog-beta.data.gov]
- 4. (3-(Bromomethyl)oxetan-3-yl)methanol | 22633-44-9 [sigmaaldrich.com]
- 5. [3-(bromomethyl)oxetan-3-yl]methanol [stenutz.eu]
- 6. 22633-44-9|(3-(Bromomethyl)oxetan-3-yl)methanol|BLD Pharm [bldpharm.com]
- 7. aablocks.com [aablocks.com]
- 8. connectjournals.com [connectjournals.com]
